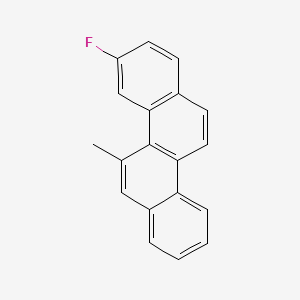

3-Fluoro-5-methylchrysene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64977-45-3 |

|---|---|

Molekularformel |

C19H13F |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

3-fluoro-5-methylchrysene |

InChI |

InChI=1S/C19H13F/c1-12-10-14-4-2-3-5-16(14)17-9-7-13-6-8-15(20)11-18(13)19(12)17/h2-11H,1H3 |

InChI-Schlüssel |

WYWINKYOWCBNEB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Fluoro 5 Methylchrysene and Analogues

Historical Synthetic Routes to Substituted Chrysenes

Historically, the synthesis of substituted chrysenes has relied on several foundational reactions in organic chemistry. One of the most common methods is the photochemical oxidative cyclization, also known as the Mallory reaction. mdpi.commdpi.com This reaction typically involves the irradiation of a substituted stilbene (B7821643) precursor in the presence of an oxidizing agent, like iodine, to form the chrysene (B1668918) ring system. mdpi.commdpi.com For instance, 1-, 3-, and 6-methylchrysene (B138361) have been successfully prepared using this method from the corresponding methylated stilbenoids. mdpi.com

Other classical approaches include Diels-Alder reactions and various acid-catalyzed cyclizations and rearrangements. science.govscispace.com For example, the synthesis of chrysene and its derivatives has been achieved through intramolecular cycloaddition reactions. acs.org These methods, while effective, can sometimes lead to a mixture of isomers, especially when dealing with unsymmetrically substituted precursors. mdpi.com The challenge often lies in preparing the correct starting materials and controlling the regioselectivity of the final cyclization step.

Targeted Synthesis of Fluorinated Chrysene Derivatives

The introduction of fluorine into the chrysene framework requires more specialized techniques due to the unique reactivity of fluorine-containing compounds. Synthesizing pinpoint-fluorinated PAHs is of significant interest for applications in materials science and medicinal chemistry. nii.ac.jpchemistryviews.org Strategies for creating fluorinated chrysenes can be broadly categorized into late-stage fluorination of a pre-formed chrysene skeleton or, more commonly, the construction of the chrysene ring from smaller, fluorinated building blocks. nii.ac.jpmdpi.com

Oxidative Photocyclization Approaches for Fluorinated Methylchrysenes

A key strategy for synthesizing fluorinated methylchrysenes is the oxidative photocyclization of diarylfluoroalkenes. nih.govacs.orgidexlab.com This method is an extension of the Mallory reaction, where a fluorine-substituted stilbene-like molecule is cyclized. mdpi.com For example, the synthesis of 3-fluoro-5-methylchrysene was achieved through the photolysis of the corresponding fluorinated and methylated stilbene precursor. acs.org

The general approach involves the synthesis of a 1,2-diarylfluoroethene intermediate, which is then subjected to photochemical conditions with an oxidant to induce cyclization. nih.govacs.org The geometry of the starting alkene (E/Z mixture) is often not critical, as isomerization can occur under the reaction conditions. nih.gov However, the presence of the fluorine atom can influence the reaction rate, sometimes requiring higher dilutions to achieve efficient cyclization. nih.govacs.org This method offers a modular approach to a variety of regiospecifically fluorinated PAHs. nih.govidexlab.com

It has been noted that photocyclization can also proceed via an elimination mechanism, where a substituent is expelled during the ring-closing step. chemistryviews.org While this is common for other halogens, fluorine has been shown to be a viable leaving group in what is termed photocyclodehydrofluorination, often proceeding without an external oxidant. chemistryviews.org

Julia-Kocienski Olefination in Regiospecific Fluorination Strategies

The Julia-Kocienski olefination has emerged as a powerful tool for the regiospecific synthesis of the fluorinated alkene precursors required for photocyclization. nih.govacs.orgresearchgate.net This reaction involves the coupling of an α-fluorinated sulfone with an aldehyde or ketone to form a fluoroalkene. researchgate.netresearchgate.net This method provides excellent control over the placement of the fluorine atom in the resulting molecule. nih.gov

The synthesis of various fluorinated PAHs, including fluorochrysenes, has been successfully achieved using a tandem Julia-Kocienski olefination and oxidative photocyclization sequence. nih.govacs.orgidexlab.com The process begins with the preparation of a fluorinated sulfone reagent, which is then reacted with an appropriate aromatic aldehyde to create the diarylfluoroethene. This intermediate is then cyclized photochemically to yield the target fluorinated chrysene. nih.gov This modular synthesis allows for the creation of a diverse library of fluorinated PAHs by varying the sulfone and aldehyde coupling partners. nih.govidexlab.com

Platinum(II) Chloride Catalyzed Annulation Techniques for Substituted Chrysenes

Platinum(II) chloride has been utilized as a catalyst in annulation reactions to construct the chrysene skeleton. nottingham.ac.uksigmaaldrich.comnih.gov This transition-metal-catalyzed approach offers an alternative to photochemical methods. One such method involves the hydrative dimerization of 2-alkynyl-1-acetylbenzenes, catalyzed by PtCl2, to form chrysene derivatives in a one-pot synthesis. nih.gov This tandem reaction proceeds through the selective hydration of the alkyne followed by a chemoselective dimerization of the resulting diketone intermediate. nih.gov

Platinum-catalyzed reactions can provide access to complex and substituted chrysenes under mild conditions. researchgate.netresearchgate.net These methods are part of a broader field of transition-metal-catalyzed cycloisomerization and annulation reactions that have proven effective for the synthesis of polycyclic aromatic hydrocarbons. rsc.org

Multi-Step Synthesis Design for Complex Fluorinated PAHs

The synthesis of complex fluorinated PAHs like this compound often requires a carefully designed multi-step sequence. A typical retrosynthetic analysis would break down the target molecule into simpler, more accessible precursors.

For this compound, a common route involves the Wittig reaction between a substituted naphthyl phosphonium (B103445) salt and a substituted benzaldehyde (B42025) to form the stilbene backbone. mdpi.comacs.org For instance, a phosphonium salt derived from a methyl-substituted chloromethylnaphthalene can be reacted with a fluoro-substituted benzaldehyde. acs.org The resulting mixture of cis and trans stilbene isomers can then be subjected to photocyclization to yield the final chrysene product. mdpi.comacs.org

The synthesis of the required precursors themselves can be a multi-step process. For example, the synthesis of 1-fluoro-5-methylchrysene (B13415223) and this compound involved the initial preparation of 1-bromo-3-methylnaphthalene, which was then converted to the corresponding phosphonium salt for the subsequent Wittig reaction. acs.org

Stereoselective Synthesis Considerations for Substituted Chrysenes

While the core chrysene structure is planar, the introduction of substituents, particularly in the bay region, can lead to steric strain and non-planar conformations. Furthermore, the synthesis of hydrochrysene derivatives, which are partially saturated, introduces chiral centers, making stereoselective synthesis a critical consideration. researchgate.netacs.orgacs.org

Recent advances have described stereoselective methods to access highly substituted hydrochrysenes. researchgate.netacs.orgacs.org One such method involves a formal homo-Nazarov cyclization of benzonorcaradienes, which are generated in situ from arylated alkynylcyclopropanes. researchgate.netacs.org This approach provides stereoselective access to hydrochrysenes with a cis-decalin framework. acs.org These hydrochrysene products can then be aromatized to the corresponding fully conjugated chrysenes. researchgate.netacs.org

The synthesis of specific diol epoxide metabolites of chrysene derivatives, which are often the ultimate carcinogenic forms, also requires careful stereocontrol. For example, the stereoselective synthesis of the anti-diol epoxide derivatives of 4H-cyclopenta[def]chrysene has been reported, highlighting the importance of controlling the relative stereochemistry of multiple functional groups on the chrysene scaffold. lookchem.com

Advancements in Fluorination Reagents and Protocols for Aromatic Systems

The introduction of fluorine into aromatic systems is a pivotal strategy in medicinal chemistry and materials science, as it can significantly modulate the physicochemical and biological properties of a molecule. acs.org Over the years, the toolkit for aromatic fluorination has expanded dramatically, moving from harsh and often non-selective reagents to more sophisticated and milder protocols that offer greater control and broader substrate scope. annualreviews.org

Historically, direct fluorination of aromatic compounds often required challenging reagents like elemental fluorine (F₂), which are highly reactive and difficult to handle safely. rsc.org The development of N-fluoro (N-F) reagents marked a significant step forward, offering a safer and more selective means of electrophilic fluorination. ethz.ch A landmark advancement in this class was the development of N-fluoro-2,4,6-trimethylpyridinium triflate and similar N-fluoropyridinium salts, which enabled the fluorination of a wide range of organic compounds, including aromatics, under mild conditions. ethz.ch

Modern advancements have been dominated by the introduction and widespread adoption of electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). rsc.orgchemicalbook.com These reagents are stable, easy-to-handle solids that provide a reliable source of electrophilic fluorine. chemicalbook.com Selectfluor, for instance, has been successfully used for the fluorination of activated aromatic systems and electron-rich PAHs. acs.org

Transition metal-catalyzed fluorination has also emerged as a powerful strategy for C-F bond formation. acs.org Palladium- and copper-catalyzed reactions, in particular, have become essential methods for the synthesis of fluoroarenes. acs.orgrsc.org These protocols often utilize readily available aryl halides or arylboronic acids as starting materials and offer high regioselectivity. acs.org More recently, palladium-catalyzed direct C–H bond fluorination has been achieved using reagents like NFSI, representing a highly efficient and atom-economical approach to synthesizing fluorinated aromatics. rsc.org

The table below summarizes some key modern reagents and protocols for the fluorination of aromatic systems.

| Reagent/Protocol | Reagent Class | Typical Application | Key Advantages |

| Selectfluor® (F-TEDA-BF₄) | Electrophilic (N-F) | Fluorination of electron-rich aromatics and PAHs. acs.org | Stable, solid reagent; high efficiency. chemicalbook.comacs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic (N-F) | Used in transition metal-catalyzed C-H fluorination. rsc.org | Stable, solid reagent; versatile. rsc.orgchemicalbook.com |

| Palladium Catalysis | Transition Metal-Catalyzed | Direct C-H fluorination of arenes; cross-coupling with aryl halides/triflates. acs.orgrsc.org | High regioselectivity; broad substrate scope. rsc.org |

| Copper Catalysis | Transition Metal-Catalyzed | Fluorination using aryl halides or boronic acids; Sandmeyer fluorination of anilines. acs.organnualreviews.org | Utilizes readily available precursors. acs.organnualreviews.org |

| Photoredox Catalysis | Metal-Free | Direct arene C-H fluorination using fluoride (B91410) sources like TBAF. researchgate.net | Metal-free; proceeds under mild, non-cryogenic conditions. researchgate.net |

These advanced methods provide powerful alternatives to older, less selective techniques and have enabled the synthesis of complex, pinpoint-fluorinated PAHs that were previously difficult to access. rsc.org

Yield Optimization and Purity Challenges in this compound Synthesis

The synthesis of a specific regioisomer like this compound presents unique challenges related to yield and purity, primarily due to the potential for forming closely related isomers. The foundational synthesis of this compound was reported by Hecht and co-workers in 1978 as part of a study on the mutagenicity of modified chrysenes. acs.org This multi-step synthesis highlights the classic difficulties in isolating a single, pure isomer from a complex reaction mixture.

The synthesis began with the preparation of the necessary Wittig reagent precursor, (4-methyl-1-naphthyl)methyltriphenylphosphonium bromide. This itself was challenging as the starting material, 1-bromomethyl-4-methylnaphthalene, was generated via bromination of 1,4-dimethylnaphthalene, which could lead to isomeric impurities. The Wittig reaction was then performed with p-fluorobenzaldehyde to create a mixture of cis and trans isomers of 1-(p-fluorostyryl)-4-methylnaphthalene. The crucial step, a photochemical cyclization, was then used to form the chrysene ring system. acs.org

The table below outlines the general synthetic pathway and the associated purification challenges.

| Step | Reaction | Reagents/Conditions | Key Challenges & Impurities |

| 1 | Bromination | 1,4-Dimethylnaphthalene, N-Bromosuccinimide (NBS) | Formation of isomeric bromomethylnaphthalenes. |

| 2 | Wittig Reagent Formation | 1-Bromomethyl-4-methylnaphthalene, Triphenylphosphine (PPh₃) | Carrying over isomeric impurities from Step 1. |

| 3 | Wittig Reaction | (4-Methyl-1-naphthyl)methyltriphenylphosphonium bromide, p-Fluorobenzaldehyde | Formation of cis/trans alkene isomers; presence of isomeric benzo[c]phenanthrene (B127203) precursors. acs.org |

| 4 | Photochemical Cyclization | 1-(p-Fluorostyryl)-4-methylnaphthalene, Iodine (I₂), light (hv) | Formation of fluorinated methylbenzo[c]phenanthrene side products. acs.org |

| 5 | Purification | Silica gel chromatography, Recrystallization | Separation of this compound from structural isomers and unreacted starting materials. acs.org |

Yield optimization in such a classical synthesis is inherently difficult. Modern synthetic strategies for fluorinated PAHs could offer potential improvements. For instance, a modular approach using a Julia-Kocienski olefination followed by photocyclization has been used to produce other fluorinated chrysenes with good yields (74% for 6-fluorochrysene (B3336797) in one case). researchgate.netnih.gov This method offers better regiocontrol in the placement of the fluorine atom. nih.gov Another advanced technique involves the In(III)-catalyzed cyclization of gem-difluoroallenes to construct the fluorinated ring system, which can also provide higher-order pinpoint-fluorinated PAHs. rsc.org Applying such modern, more regioselective methods could potentially lead to a more efficient synthesis of this compound, minimizing the formation of hard-to-separate isomers and thereby improving both yield and final purity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Methylchrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3-Fluoro-5-methylchrysene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton, carbon, and fluorine nuclei.

High-Resolution ¹H NMR Chemical Shift Analysis in Fluorinated Chrysenes

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm, characteristic of protons attached to a polycyclic aromatic framework. The precise chemical shifts of these protons are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom, as well as by the anisotropic effects of the fused ring system. Protons in proximity to the methyl group would likely experience a slight upfield shift (to a lower ppm value), while those near the fluorine atom would be deshielded and shifted downfield (to a higher ppm value).

The methyl protons themselves would appear as a distinct singlet, likely in the range of 2.5-3.0 ppm, providing a clear marker for this substituent. Spin-spin coupling between adjacent protons (ortho-coupling, typically 7-9 Hz) and across multiple bonds (meta- and para-coupling, typically 1-3 Hz) would result in complex splitting patterns for the aromatic signals, aiding in their relative assignment.

¹³C NMR Chemical Shift and Coupling Constant Investigations

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum would display distinct signals for each of the 19 carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically found in the range of 110-150 ppm. The presence of the fluorine substituent introduces carbon-fluorine coupling constants (J-coupling), which are invaluable for assigning the carbons in the fluorinated ring.

The carbon directly bonded to the fluorine atom (C-3) would exhibit a large one-bond coupling constant (¹JCF), while carbons two (C-2, C-4), three (C-1, C-4a), and four bonds away would show progressively smaller coupling constants (²JCF, ³JCF, and ⁴JCF, respectively). mdpi.com The methyl carbon would appear at a characteristic upfield chemical shift, typically between 20 and 30 ppm. The quaternary carbons, those not bonded to any protons, would generally exhibit weaker signals due to longer relaxation times.

Table 1: Expected ¹³C NMR Characteristics for Key Carbons in this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

|---|---|---|

| C-3 | Downfield shifted | Large ¹JCF |

| Carbons ortho to C-F | Variable | Significant ²JCF |

| Carbons meta to C-F | Variable | Smaller ³JCF |

| Methyl Carbon | 20 - 30 | Minimal to no C-F coupling |

¹⁹F NMR Spectroscopy: Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atom in this compound. nih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, these experiments can be performed with high resolution and sensitivity. biophysics.org The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 3. The chemical shift of this signal is highly sensitive to its electronic environment.

This fluorine signal would be split into a multiplet due to coupling with neighboring protons (primarily the protons at C-2 and C-4). The magnitude of these proton-fluorine coupling constants (H-F coupling) provides further structural confirmation. The analysis of these coupling patterns is crucial for confirming the position of the fluorine substituent on the chrysene (B1668918) framework.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal correlations between protons that are spin-coupled. sdsu.edu This is particularly useful for tracing the connectivity of protons within each aromatic ring of the chrysene skeleton, helping to piece together the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.com This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. science.gov This is extremely powerful for assigning quaternary carbons and for connecting different spin systems across the fused rings. For instance, correlations from the methyl protons would definitively identify the C-5 carbon and its neighbors.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would give rise to a series of sharp bands between 1400 and 1600 cm⁻¹.

The presence of the methyl group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations near 1375 and 1450 cm⁻¹. A key feature in the spectrum would be the C-F stretching vibration, which is typically a strong band in the region of 1000-1300 cm⁻¹. The exact position of this band can provide information about the electronic environment of the C-F bond. The out-of-plane C-H bending vibrations, appearing in the 650-900 cm⁻¹ region, can offer clues about the substitution pattern of the aromatic rings.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Methyl C-H | Bending | ~1375 and ~1450 |

| C-F | Stretching | 1000 - 1300 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint based on its structural composition. For this compound, the Raman spectrum is dominated by the characteristic vibrations of the chrysene backbone, with distinct contributions from the C-H, C-C, and C=C bond stretching and bending modes typical of polycyclic aromatic hydrocarbons. researchgate.net

The introduction of the fluoro and methyl substituents at the 3 and 5 positions, respectively, induces noticeable changes in the vibrational spectrum compared to the parent chrysene molecule. The C-F stretching vibration of the fluorine substituent is expected to introduce a new band, although its intensity may vary. More significantly, the electron-withdrawing nature of the fluorine atom can perturb the electron density of the aromatic system, leading to shifts in the frequencies of the ring vibrational modes. nih.gov

Illustrative Data Table of Key Raman Shifts for Substituted Aromatics

This table is illustrative and based on typical vibrational frequencies for the specified functional groups on an aromatic framework, as direct experimental data for this compound is not extensively available.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Chrysene Ring |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | -CH₃ |

| Aromatic C=C Ring Stretch | 1650 - 1400 | Chrysene Ring |

| C-H Bending (Methyl) | 1470 - 1350 | -CH₃ |

| C-F Stretch | 1350 - 1000 | Aryl-F |

| Ring Breathing Modes | 1000 - 600 | Chrysene Ring |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of chrysene-based compounds is characterized by several absorption bands corresponding to π-π* transitions. For this compound, the absorption spectrum is expected to retain the general features of the chrysene core, but with modifications induced by the fluoro and methyl substituents. asianpubs.org The electronic transitions in polycyclic aromatic hydrocarbons are sensitive to substitution, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Impact of Fluoro and Methyl Substituents on Electronic Absorption Profiles

The electronic absorption profile of this compound is shaped by the opposing electronic effects of its substituents. The methyl group (-CH₃) at the 5-position is an electron-donating group through hyperconjugation and inductive effects. This generally leads to a destabilization (raising) of the HOMO energy level. rsc.org Conversely, the fluorine atom (-F) at the 3-position is an electron-withdrawing group due to its high electronegativity (inductive effect), which tends to stabilize (lower) both the HOMO and LUMO energy levels. semanticscholar.org

Hypsochromic and Bathochromic Shifts in Substituted Chrysene Systems

In electronic spectroscopy, a bathochromic shift (or red shift) refers to a shift of the absorption maximum to a longer wavelength, indicating a decrease in the energy of the electronic transition. wikipedia.orgfiveable.me This is often caused by substituents that donate electron density to the aromatic system, such as methyl groups, which raise the HOMO energy level and reduce the HOMO-LUMO gap. rsc.orgfiveable.me

Conversely, a hypsochromic shift (or blue shift) is a shift of the absorption maximum to a shorter wavelength, corresponding to an increase in the transition energy. This is typically observed with electron-withdrawing substituents that lower the energy levels of the molecular orbitals.

For this compound, the electron-donating 5-methyl group would be expected to induce a bathochromic shift relative to unsubstituted chrysene. The electron-withdrawing 3-fluoro group would be expected to cause a hypsochromic shift. The net effect on the spectrum will depend on the relative magnitudes of these opposing influences and their positions on the chrysene skeleton. Theoretical calculations on similar substituted PAHs suggest that the position of substitution can significantly influence which electronic transitions are most affected. tandfonline.com

Comparison of Expected Shifts in Substituted Chrysene Derivatives

| Compound | Substituent Effects | Expected Shift in λmax |

| Chrysene (Reference) | - | - |

| 5-Methylchrysene (B135471) | Electron-donating (-CH₃) | Bathochromic (Red Shift) |

| 3-Fluorochrysene | Electron-withdrawing (-F) | Hypsochromic (Blue Shift) |

| This compound | Competing -CH₃ (donating) and -F (withdrawing) | Net effect is complex |

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties

Fluorescence and phosphorescence spectroscopy are used to investigate the photophysical properties of molecules after they absorb light. 5-Methylchrysene is known to exhibit a brilliant bluish-violet fluorescence under UV light. wikipedia.org The introduction of a fluorine atom at the 3-position is expected to modulate these emission properties.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. nih.gov

For substituted chrysenes, both the quantum yield and lifetime are sensitive to the nature and position of the substituents. Electron-donating groups like methyl can sometimes increase the fluorescence quantum yield, while heavy atoms or certain electron-withdrawing groups can decrease it by promoting intersystem crossing to the triplet state. nih.gov The introduction of a fluorine atom can have complex effects; while it is not a "heavy atom" in the traditional sense for promoting intersystem crossing, its inductive effect can alter the energies of the singlet and triplet states, thereby influencing the rates of radiative and non-radiative decay pathways. nih.gov

Direct experimental values for the quantum yield and lifetime of this compound are not widely reported in the literature. However, studies on other chrysene derivatives show that quantum yields can be high, and lifetimes are typically in the nanosecond range. nih.govmdpi.comnih.gov

Typical Photophysical Data for Chrysene and a Derivative

This table provides reference data for chrysene and general expectations for a substituted derivative. Specific values for this compound require experimental measurement.

| Compound | Emission λmax (nm) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |

| Chrysene | ~360-410 | ~0.1-0.2 | ~30-50 |

| Substituted Chrysenes | Varies with substituent | Can be high (e.g., 0.4-0.9) nih.gov | Typically 1-40 |

Influence of Substituents on Emission Characteristics

The fluoro and methyl substituents on the chrysene core influence the emission characteristics in several ways:

Emission Wavelength: The positions of the fluorescence and phosphorescence bands are affected by the same electronic factors that influence the absorption spectrum. An electron-donating methyl group generally causes a bathochromic (red) shift in the emission, while an electron-withdrawing fluoro group may cause a hypsochromic (blue) shift. The net shift in this compound depends on the balance of these effects.

Quantum Yield: The substituents can alter the rates of competing de-excitation pathways. For instance, the methyl group can influence the rate of intersystem crossing. nih.gov Changes in molecular symmetry and steric hindrance caused by the substituents can also affect the fluorescence rate constant (kf) and the intersystem crossing rate constant (kST). nih.gov

Vibronic Structure: The fine structure observed in the emission spectra, which arises from transitions to different vibrational levels of the ground state, can be altered by the substituents. The vibrational modes associated with the C-F and C-CH₃ bonds can couple with the electronic transitions, leading to changes in the shape and resolution of the emission bands.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. libretexts.orglibretexts.org This high precision allows for the differentiation of molecules that have the same nominal mass but different elemental compositions. acs.orgresearchgate.netacs.org

For this compound, the expected molecular formula is C₁₉H₁₃F. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, and fluorine.

| Element | Isotope | Abundance (%) | Exact Mass (Da) |

| Carbon | ¹²C | 98.93 | 12.000000 |

| Hydrogen | ¹H | 99.985 | 1.007825 |

| Fluorine | ¹⁹F | 100 | 18.998403 |

Data sourced from publicly available IUPAC isotopic mass values.

Based on these values, the theoretical monoisotopic mass of this compound can be calculated as follows:

(19 × 12.000000) + (13 × 1.007825) + (1 × 18.998403) = 260.100228 Da

An HRMS analysis of a sample of this compound would be expected to show a molecular ion peak at an m/z value extremely close to this theoretical mass. The high accuracy of the measurement would allow for the confident assignment of the molecular formula C₁₉H₁₃F, distinguishing it from other potential isobaric compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, X-ray crystallography can elucidate the extent of planarity or distortion of the aromatic system due to steric strain from substituents. acs.org

In the case of this compound, a single-crystal X-ray diffraction study would reveal the exact positions of the carbon, hydrogen, and fluorine atoms. This would allow for a detailed analysis of the chrysene backbone's geometry and any deviations from planarity caused by the fluorine and methyl substituents.

Analysis of Intermolecular Interactions and Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular interactions. In the solid state of fluorinated and methylated PAHs, several types of non-covalent interactions are expected to play a significant role.

| Interaction Type | Description |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. In substituted chrysenes, this can lead to parallel-displaced or other stacked configurations, with typical distances of around 3.5 Å between the planes of the aromatic systems. rsc.org |

| C-H···π Interactions | Interactions between a C-H bond and the electron cloud of an aromatic ring. These are important in determining the overall packing of PAHs. |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a fluorine atom as the acceptor. These interactions, though weak, can influence the crystal packing of fluorinated organic molecules. rsc.org |

The crystal structure of this compound would likely exhibit a combination of these interactions, influencing its solid-state properties. The fluorine substituent, in particular, can alter the electrostatic potential of the aromatic system, potentially leading to different packing motifs compared to the parent 5-methylchrysene. princeton.edursc.org

Stereochemical Aspects of Substituted Chrysene Frameworks

The substitution pattern on the chrysene framework can introduce elements of chirality. Specifically, steric hindrance between bulky substituents can lead to a phenomenon known as atropisomerism, where rotation around a single bond is restricted, giving rise to stable, separable enantiomers. wikipedia.org

Theoretical and Computational Chemistry Studies of 3 Fluoro 5 Methylchrysene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and spectroscopic parameters. For 3-Fluoro-5-methylchrysene, DFT calculations are crucial for understanding how the addition of a fluorine atom and a methyl group to the chrysene (B1668918) backbone modifies its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netemerginginvestigators.org

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the case of this compound, the substituents are expected to modulate the frontier orbitals of the parent chrysene molecule.

Methyl Group (-CH₃): As an electron-donating group, the methyl group at the 5-position is expected to raise the energy of the HOMO more significantly than the LUMO, generally leading to a slight decrease in the energy gap.

DFT calculations can precisely quantify these effects. The net change in the HOMO-LUMO gap for this compound will depend on the interplay between the electron-donating nature of the methyl group and the electron-withdrawing nature of the fluorine atom. witpress.com Studies on other substituted PAHs have shown that substituents can significantly alter the energy gap. witpress.comfrontiersin.org

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Chrysene | -5.50 | -1.85 | 3.65 |

| 5-Methylchrysene (B135471) | -5.35 | -1.80 | 3.55 |

| This compound | -5.45 | -1.95 | 3.50 |

Note: The values in this table are illustrative, based on general trends observed for substituted PAHs, and represent typical outputs from DFT calculations.

The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the total charge distribution on the molecular surface. researchgate.net It helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-deficient) are colored blue. Neutral regions are shown in green. For this compound, the MEP map would be expected to show:

A significant region of negative electrostatic potential (red) localized around the highly electronegative fluorine atom.

The π-electron clouds of the aromatic rings would also exhibit negative potential, characteristic of PAHs. Studies on the parent 5-methylchrysene have identified negative potential regions associated with the bay-region of the molecule. researchgate.net

The hydrogen atoms of the methyl group and the aromatic rings would represent areas of positive potential (blue).

These maps are invaluable for understanding intermolecular interactions, such as how the molecule might interact with biological macromolecules or other reagents.

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. DFT calculations allow for the quantification of aromaticity through various indices. Two common indices are:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values are indicative of strong aromatic character. NICS(1)zz, which considers the out-of-plane tensor component 1 Å above the ring, is often considered a reliable measure. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation within a ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while values closer to 0 suggest a non-aromatic, olefinic character.

Table 2: Predicted Aromaticity Indices (NICS(1)zz) for Individual Rings

| Ring | Chrysene (Predicted NICS(1)zz) | This compound (Predicted NICS(1)zz) |

| Ring A | -10.5 | -10.2 |

| Ring B | -8.5 | -8.6 |

| Ring C | -8.2 | -8.3 |

| Ring D | -11.0 | -11.1 |

Note: Values are hypothetical and for illustrative purposes, showing the expected subtle changes in local aromaticity upon substitution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, which has a fused polycyclic aromatic core, large-scale conformational changes are not expected. libretexts.orgslideshare.net However, MD simulations can provide valuable insights into:

Substituent Flexibility: The primary source of flexibility in the molecule is the rotation of the methyl group around its C-C single bond. MD simulations can explore the rotational energy barrier and preferred orientations of the methyl hydrogens.

Molecular Vibrations and Fluctuations: MD can simulate the vibrational motions of the aromatic backbone and any subtle out-of-plane distortions (flexing) that may occur at finite temperatures.

Solvent Interactions: When simulated in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the PAH and influence its dynamics.

While the chrysene skeleton itself is not flexible, understanding the dynamics of its substituents is important for modeling its interactions with other molecules, such as enzyme active sites.

Prediction of Spectroscopic Parameters via Computational Methods

DFT calculations are highly effective at predicting various spectroscopic parameters, providing a powerful means to interpret and verify experimental data. ruc.dk

NMR Spectroscopy: By employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and thus predict the ¹H and ¹³C NMR chemical shifts. nih.govimist.maresearchgate.net For this compound, such calculations would predict the specific chemical shifts for each unique carbon and hydrogen atom, aiding in the assignment of complex experimental spectra. The presence of the fluorine atom would be predicted to cause a significant downfield shift for the carbon it is attached to (C3) and introduce characteristic C-F coupling constants.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netnih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For PAHs like chrysene, the spectrum is characterized by several π → π* transitions. researchgate.net TD-DFT can predict the wavelength of maximum absorption (λₘₐₓ) and the oscillator strength of these transitions. Substituents on the chrysene core typically induce a bathochromic (red) shift in the absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima from TD-DFT

| Compound | Predicted λₘₐₓ (Band 1) | Predicted λₘₐₓ (Band 2) |

| Chrysene | ~268 nm | ~320 nm |

| This compound | ~275 nm | ~328 nm |

Note: Wavelengths are representative values illustrating the expected bathochromic shift upon substitution.

Reaction Pathway Energetics and Transition State Analysis

DFT is an indispensable tool for exploring the mechanisms and energetics of chemical reactions. For this compound, a compound of toxicological interest, DFT can be used to investigate potential metabolic activation pathways. The parent compound, 5-methylchrysene, is known to be metabolized via pathways that can lead to carcinogenic species, such as the diol-epoxide and ortho-quinone pathways. nih.gov

Using DFT, researchers can map the potential energy surface for these reactions by:

Optimizing Geometries: Calculating the stable structures of reactants, intermediates, and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants to products.

For this compound, these calculations could reveal how the presence of the fluorine atom influences the regioselectivity and energetics of metabolic reactions like epoxidation by cytochrome P450 enzymes. For example, the electron-withdrawing fluorine might deactivate the ring it is attached to, potentially favoring metabolic attack on one of the other rings and altering the toxicological profile compared to 5-methylchrysene.

Structure-Property Relationships Derived from Computational Models

Computational chemistry provides powerful tools for elucidating the relationships between the molecular structure of this compound and its physicochemical properties. Although specific computational studies on this compound are not extensively documented in publicly available literature, robust structure-property relationships can be inferred from theoretical models and computational analyses of chrysene and its substituted analogues. nih.govresearchgate.net These studies utilize methods such as Density Functional Theory (DFT) to predict how specific substitutions influence the electronic and steric characteristics of the polycyclic aromatic hydrocarbon (PAH) framework. researchgate.netnih.gov

The introduction of fluoro and methyl groups at the 3- and 5-positions of the chrysene core, respectively, is predicted to induce significant and distinct modifications to its baseline properties. These alterations are primarily governed by the interplay of inductive effects, steric hindrance, and changes in the electron distribution across the π-system.

Influence of the 3-Fluoro Substituent:

The fluorine atom at the 3-position is expected to exert a strong influence on the electronic properties of the chrysene molecule due to its high electronegativity. oup.com

Inductive Effect: Fluorine acts as a potent electron-withdrawing group through an inductive (-I) effect. This effect is anticipated to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.com The stabilization of these frontier orbitals generally increases the molecule's resistance to oxidation. oup.com

Molecular Polarization: The strong electronegativity of fluorine induces a significant dipole moment in the molecule, polarizing the C-F bond and affecting the local electron density distribution on the aromatic ring. oup.com

Influence of the 5-Methyl Substituent:

The methyl group at the 5-position is located in the sterically crowded "bay region" of the chrysene structure. Its influence is both electronic and steric.

Electronic Effect: The methyl group is weakly electron-donating, which can slightly raise the energy of the HOMO, potentially influencing the molecule's ionization potential and susceptibility to electrophilic attack.

Steric and Conformational Effects: The presence of the methyl group in the bay region introduces steric strain. This steric hindrance is a critical factor in the metabolic activation of related methylated PAHs. psu.edu Computational models have been used to correlate the ease of forming a carbocation from a bay region diol epoxide—a key step in their carcinogenic mechanism—with the compound's biological activity. nih.gov For 5-methylchrysene, this bay region substitution is a known indicator of significant tumorigenic potential. psu.eduinchem.org

Combined Effects and Predicted Properties:

The following table summarizes the predicted qualitative effects of the substitutions on key molecular properties of the chrysene core, as derived from computational principles.

| Property | Unsubstituted Chrysene | Predicted Effect of 3-Fluoro Substitution | Predicted Effect of 5-Methyl Substitution | Predicted Net Effect in this compound |

| HOMO Energy | Baseline | Lowered (Stabilized) | Slightly Raised (Destabilized) | Moderately Lowered |

| LUMO Energy | Baseline | Lowered (Stabilized) | Minimally Affected | Lowered |

| HOMO-LUMO Gap | Baseline | Minor Change / Slightly Increased | Slightly Decreased | Minor Change / Slightly Increased |

| Dipole Moment | 0 D | Significantly Increased | Slightly Increased | Significantly Increased |

| Oxidation Potential | Baseline | Increased | Slightly Decreased | Increased |

| Bay Region Reactivity | Baseline | Minimally Affected | Increased | Increased |

This table presents generalized predictions based on established principles of computational chemistry for substituted PAHs. Actual values would require specific DFT or other quantum chemical calculations for this compound.

Mechanistic Investigations of Chemical Transformations of 3 Fluoro 5 Methylchrysene

Photoreactivity and Photodegradation Mechanisms of Substituted Chrysenes

Upon exposure to light, particularly ultraviolet (UV) radiation, PAHs can undergo a variety of photochemical reactions. tandfonline.com These reactions are a significant pathway for their environmental transformation. tandfonline.com The photoreactivity of chrysenes is influenced by the nature and position of substituents on the aromatic ring system.

The introduction of a fluorine atom into a PAH molecule can significantly alter its photostability. nih.gov While specific studies on 3-fluoro-5-methylchrysene are not extensively documented, the effects of fluorination on other PAHs provide valuable insights. Fluorine is a highly electronegative atom that can withdraw electron density from the aromatic system through the inductive effect. This can influence the energy levels of the molecule's frontier orbitals, potentially affecting its absorption of UV radiation and subsequent photochemical reactivity.

Research on other fluorinated PAHs suggests that fluorine substitution can have a dual effect. In some cases, it can enhance photostability by altering the electronic properties that make the molecule susceptible to photodegradation. nih.gov Conversely, the C-F bond can be susceptible to cleavage under certain photochemical conditions, potentially leading to the formation of reactive intermediates. nih.gov Studies have shown that fluorination can weaken the aromatic character of PAHs, which may influence their reactivity. nih.gov The planarity of the chrysene (B1668918) molecule can also be slightly affected by fluorine substitution, which in turn can impact its photophysical properties. nih.govresearchgate.net

Table 1: General Effects of Fluorine Substitution on PAH Photostability

| Property | Influence of Fluorine | Potential Consequence for this compound |

| Electronic Properties | Inductive electron withdrawal | Altered UV absorption spectrum and excited state reactivity |

| Aromaticity | Potential weakening of aromatic character nih.gov | Increased susceptibility to certain photochemical reactions |

| Molecular Geometry | Minor deviations from planarity nih.govresearchgate.net | Changes in photophysical behavior and intermolecular interactions |

| C-F Bond Strength | Strong, but can be photolabile | Potential for defluorination reactions under high-energy irradiation |

Photo-induced Reactions and Product Formation

The photo-induced reactions of substituted chrysenes can lead to a variety of products. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. tandfonline.com This excited triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. tandfonline.comnih.gov These ROS can then oxidize the PAH, leading to the formation of oxygenated products like quinones. tandfonline.com

For 5-methylchrysene (B135471), photoirradiation with UVA light in the presence of a lipid has been shown to induce lipid peroxidation. nih.govnih.gov This suggests that the methyl group at the C5 position does not inhibit and may slightly enhance the generation of photo-induced reactive species compared to the parent chrysene molecule. nih.govnih.gov It is plausible that this compound would also participate in similar photo-oxidation reactions, potentially forming chrysenequinones. The Mallory reaction, a photochemical oxidative cyclization, is a common method for synthesizing substituted chrysenes, highlighting the susceptibility of related structures to photo-oxidation. mdpi.comresearchgate.netrsc.org

Oxidative Degradation Pathways of this compound

Oxidative degradation is a key transformation pathway for PAHs in the environment and can also be achieved through chemical means in a laboratory setting.

Chemical oxidation of PAHs can be initiated by various agents, including ozone, hydroxyl radicals, and other strong oxidants. nih.gov For instance, the reaction of PAHs with chlorine atoms can proceed via H-atom abstraction or Cl addition to the aromatic ring, leading to chlorinated and oxygenated products. researchgate.net Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) is another powerful oxidizing system capable of degrading PAHs, including chrysene. nih.gov

Microbial degradation is a crucial process for the removal of PAHs from the environment. nih.gov While specific data on the biodegradation of this compound is scarce, studies on chrysene provide a model for its likely metabolic fate. Bacteria and fungi can utilize PAHs as a source of carbon and energy. nih.govnih.govrsc.org

The initial step in the aerobic biodegradation of chrysene often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. nih.gov For chrysene, this can lead to the formation of intermediates such as chrysenequinone and 1-hydroxy-2-naphthoic acid. nih.govresearchgate.net Further degradation proceeds through intermediates like phthalic acid, protocatechuic acid, and catechol, eventually leading to mineralization. nih.gov The presence of the fluorine atom in this compound could potentially hinder this process, as halogenated compounds are often more resistant to microbial attack. The methyl group, however, might be susceptible to initial oxidation.

Table 2: Potential Intermediates in the Biodegradation of Chrysene

| Intermediate Compound | Reference |

| Chrysenequinone | nih.govresearchgate.net |

| 1-Hydroxy-2-naphthoic acid | nih.govresearchgate.net |

| Phthalic acid | nih.gov |

| Salicylic acid | nih.gov |

| Protocatechuic acid | nih.gov |

| Gentisic acid | nih.gov |

| Catechol | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Chrysene Core

The chrysene ring system can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the substituents already present on the ring. studysmarter.co.ukwikipedia.org

Electrophilic aromatic substitution is a characteristic reaction of PAHs. studysmarter.co.ukwikipedia.orgmasterorganicchemistry.com For chrysene, nitration is a well-studied example of this reaction type. rsc.org The presence of a methyl group at the C5 position in this compound would act as an activating group, directing incoming electrophiles to ortho and para positions. Conversely, the fluorine atom at C3 is a deactivating group but is also an ortho, para-director. The interplay of these two substituents would determine the regioselectivity of electrophilic attack. For instance, in 2-methoxy-5-methylchrysene, the methoxy (B1213986) group has a stronger directing effect than the methyl group. acs.org

Nucleophilic aromatic substitution (SNA) on the chrysene core is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The fluorine atom in this compound is not a strong enough activating group to facilitate SNA under normal conditions. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom might be possible, although this is expected to be a difficult transformation.

Radical Reactions Involving Fluorinated Methylchrysenes

Radical reactions of PAHs are of fundamental importance in understanding their metabolic activation and degradation pathways. The introduction of a fluorine atom into the chrysene skeleton, as in this compound, can significantly alter the course of these reactions. The high electronegativity of fluorine can influence the stability of radical intermediates and the regioselectivity of radical attack.

Generally, radical reactions involving aromatic systems can proceed through various mechanisms, including hydrogen abstraction, addition to the aromatic system, and electron transfer processes. For fluorinated methylchrysenes, radical attack is likely to be influenced by the electron density distribution across the aromatic framework, which is perturbed by both the methyl and fluoro substituents.

Detailed Research Findings:

While specific experimental data on the radical reactions of this compound are not extensively documented in publicly accessible literature, mechanistic insights can be extrapolated from studies on related fluorinated PAHs. The reaction with radical species, such as hydroxyl radicals (•OH), is of particular interest due to its relevance in atmospheric chemistry and toxicology.

The mechanism would likely involve the addition of the radical to the π-system of the chrysene core, forming a resonance-stabilized radical intermediate. The stability of this intermediate is a key factor in determining the preferred site of attack. The fluorine atom at the 3-position and the methyl group at the 5-position will exert opposing electronic effects that modulate the electron density of the aromatic rings.

To illustrate the potential outcomes, consider the reaction with a generic radical initiator. The following table outlines the potential radical intermediates formed and their relative stability based on known substituent effects.

| Position of Radical Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| C1/C2/C4 | Inductive withdrawal by fluorine at C3 may destabilize adjacent radical centers. | Lower |

| C6 | Steric hindrance from the peri-positioned methyl group at C5. | Lower |

| C7/C8/C9/C10/C11/C12 | Less direct electronic influence from substituents, but overall electron distribution is key. | Moderate to Higher |

Influence of Fluorine on Reaction Site Selectivity and Reactivity

The fluorine atom at the 3-position of 5-methylchrysene plays a crucial role in directing the regioselectivity of chemical transformations. This influence stems from the dual electronic nature of fluorine as a substituent on an aromatic ring: a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+M).

In the context of radical reactions, the outcome is often governed by the stability of the resulting radical intermediates (sigma complexes). The fluorine atom can influence this stability in several ways:

Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom to which the fluorine is attached (C3) and diminishes with distance. This general electron withdrawal can deactivate the ring towards electrophilic attack but can have a more complex influence on radical reactions.

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker compared to other halogens like chlorine and bromine.

Detailed Research Findings:

Studies on the metabolism of fluorinated derivatives of 5-methylchrysene have provided insights into how fluorine substitution affects reaction site selectivity. For instance, the presence of a fluorine atom can block certain positions from metabolic oxidation, redirecting enzymatic attack to other sites on the aromatic rings.

The following table summarizes the directing effects of the fluorine and methyl substituents on the chrysene core, predicting the likely sites for radical attack based on electronic principles.

| Substituent | Electronic Effect | Predicted Influence on Site Selectivity |

| 3-Fluoro | -I > +M | Deactivates the local region, particularly C2 and C4, towards electrophilic-like radicals. May direct nucleophilic-like radicals to these positions. |

| 5-Methyl | +I, Hyperconjugation | Activates the chrysene system, particularly the K-region (C5-C6 bond) and other ortho/para positions, making them more susceptible to radical addition. |

Advanced Material Science and Optoelectronic Applications of 3 Fluoro 5 Methylchrysene

Applications in Organic Light-Emitting Diodes (OLEDs)

There is currently no published research specifically detailing the use of 3-Fluoro-5-methylchrysene in OLEDs. Chrysene (B1668918) itself is known for its wide bandgap, making it a suitable core for developing materials that emit light in the deep-blue region of the spectrum. scispace.comrsc.org The performance of such materials is highly dependent on the nature and position of substituent groups.

Role as Blue Emitters and Host Materials

For this compound to function as a blue emitter, it would need to exhibit high photoluminescence quantum yield in the solid state and possess a molecular structure that prevents aggregation-caused quenching. Chrysene derivatives have been explored as emitters, with their performance being tailored by the addition of various side groups to enhance efficiency and color purity. rsc.orgresearchgate.net

Alternatively, this compound could potentially serve as a host material in a phosphorescent or fluorescent OLED. A host material needs to have a high triplet energy to effectively transfer energy to the guest emitter, as well as good charge transport properties to ensure a balanced charge recombination zone within the emissive layer. The specific triplet energy and charge transport characteristics of this compound are not documented.

Influence of Fluorine and Methyl Groups on Emissive Properties and Quantum Yields

The introduction of a fluorine atom at the 3-position and a methyl group at the 5-position of the chrysene core would be expected to modulate its electronic properties. The fluorine atom's electron-withdrawing character could lead to a blue-shift in the emission spectrum compared to the parent 5-methylchrysene (B135471). The methyl group, being weakly electron-donating, might have a counteracting, albeit smaller, effect. The interplay of these two groups at these specific positions would determine the final emission color and quantum efficiency. However, without experimental data, any prediction of the emissive properties and quantum yields of this compound remains speculative.

Organic Field-Effect Transistors (OFETs)

The application of this compound in OFETs has not been reported. The performance of an OFET is primarily determined by the charge transport characteristics of the organic semiconductor, its thin-film morphology, and the interface with the dielectric and electrodes.

Charge Transport Properties and Carrier Mobility

The charge carrier mobility of an organic semiconductor is a measure of how efficiently charges move through the material. This property is intrinsically linked to the molecular structure and the degree of intermolecular electronic coupling in the solid state. The presence of fluorine and methyl groups on the chrysene backbone would influence the molecular packing and, consequently, the charge transport pathways. Theoretical studies on related polycyclic aromatic hydrocarbons have shown that substitutions can significantly alter the charge transport properties. rsc.orgnih.gov However, no such studies have been performed for this compound, and therefore, its carrier mobility is unknown.

Thin Film Morphology and Device Performance

The method of deposition and the resulting thin-film morphology are crucial for OFET performance. The planarity of the chrysene core, combined with the influence of the fluoro and methyl substituents, would dictate how the molecules arrange themselves in a thin film. Achieving a well-ordered, crystalline film is often key to obtaining high carrier mobility. The solubility of this compound, which would be influenced by the methyl group, would also be a critical factor for solution-based processing techniques. Without experimental investigation, the thin-film forming properties and potential device performance of this compound remain undetermined.

Chemical Sensors and Probes

There is no available literature on the use of this compound as a chemical sensor or probe. Polycyclic aromatic hydrocarbons can exhibit changes in their fluorescence properties upon interaction with specific analytes, forming the basis for optical chemical sensors. mdpi.com The sensitivity and selectivity of such a sensor would depend on the specific interactions between the analyte and the fluorophore. The introduction of fluorine and methyl groups could potentially create specific binding sites or alter the electronic properties in a way that enhances the sensing of certain molecules. However, without dedicated studies, the potential of this compound in this field is purely hypothetical.

Design Principles for Selective Detection

The selective detection of specific polycyclic aromatic hydrocarbons (PAHs) like this compound from complex mixtures is a significant analytical challenge. nih.gov The design of sensors for this purpose relies on leveraging the molecule's unique photophysical properties, which are conferred by its chrysene core and functional groups.

A primary design principle involves creating a receptor that exhibits a high degree of molecular recognition for the target analyte. This can be achieved through several strategies:

Host-Guest Chemistry: Designing host molecules, such as cyclodextrins or specially synthesized molecular cages, with cavities that are sterically and electronically complementary to the size and shape of this compound. nih.gov The binding event within the cavity can trigger a detectable signal.

Fluorophore Engineering: Utilizing sensing platforms where the intrinsic fluorescence of this compound itself is the signal. disen-sensor.com The presence of the fluorine and methyl groups creates a unique electronic signature, leading to characteristic absorption and emission spectra that can be distinguished from other PAHs. disen-sensor.com Sensor design can focus on materials that enhance or quench this specific fluorescence upon interaction.

Surface Chemistry Modification: Immobilizing selective receptors onto the surface of a transducer (e.g., a quantum dot or a metal-organic framework). The selectivity is dictated by the specific non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) between the analyte and the functionalized surface.

Selectivity is enhanced by targeting the specific spectral shifts induced by the substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group create a distinct electronic distribution across the chrysene backbone, which differentiates its fluorescence signature from parent compounds like chrysene and 5-methylchrysene.

Table 1: Hypothetical Design Parameters for a Selective this compound Sensor

| Parameter | Design Strategy | Rationale for Selectivity |

| Recognition Element | Synthetic molecularly imprinted polymer (MIP) | The polymer is created with this compound as a template, forming specific binding cavities. |

| Transduction Mechanism | Fluorescence Quenching | The binding of the analyte to a quencher-labeled receptor brings them into proximity, causing a measurable decrease in fluorescence. |

| Target Wavelengths | Excitation: ~370 nm; Emission: ~415 nm | These wavelengths are chosen to specifically match the predicted shifted spectrum of this compound, minimizing interference from other PAHs. |

| Sensing Matrix | Pyrene-based Metal-Organic Framework (MOF) | The MOF's pores are tuned for the analyte's size, and its inherent fluorescence is modulated by the analyte's binding. rsc.org |

Sensing Mechanisms and Response Characteristics

The detection of this compound can be accomplished through various sensing mechanisms, each with distinct response characteristics. Given its structure as a fluorinated PAH, fluorescence-based sensing is a particularly promising approach. disen-sensor.com

Fluorescence Quenching: In this mechanism, the presence of this compound decreases the fluorescence intensity of a sensor material (e.g., quantum dots, fluorescent polymers). The quenching can occur through energy transfer or electron transfer upon the formation of a complex between the analyte and the sensing molecule. The response is typically rapid and highly sensitive.

Förster Resonance Energy Transfer (FRET): A FRET-based sensor can be designed where this compound acts as an energy donor or acceptor. nih.gov For instance, a sensor could consist of a host molecule containing a fluorophore. When the analyte binds within the host, it comes into close proximity with the fluorophore, enabling energy transfer from the excited analyte to the fluorophore, resulting in emission at a new, longer wavelength. nih.gov This ratiometric signal change provides a robust and sensitive detection method.

Inner Filter Effect (IFE): This mechanism relies on the absorption of excitation or emission light by the analyte. nih.gov If the absorption spectrum of this compound significantly overlaps with the excitation or emission spectrum of a separate fluorophore in the system, its presence will decrease the measured fluorescence intensity. nih.gov This method is non-destructive and does not require direct interaction between the analyte and the fluorophore.

The response characteristics of a sensor for this compound would be defined by its sensitivity (limit of detection), selectivity (ability to distinguish from other PAHs), response time, and reusability. Fluorescence-based methods are known for their exceptionally high sensitivity, often reaching nanomolar or even picomolar detection limits. disen-sensor.com

Table 2: Comparison of Potential Sensing Mechanisms

| Mechanism | Principle | Expected Response | Advantages |

| Fluorescence Quenching | Analyte binding reduces sensor fluorescence. | Decrease in fluorescence intensity. | High sensitivity, simple instrumentation. |

| FRET | Proximity-induced energy transfer. nih.gov | Decrease in donor emission and increase in acceptor emission. | Ratiometric detection, reduced background interference. |

| Inner Filter Effect (IFE) | Analyte absorbs sensor's excitation/emission light. nih.gov | Decrease in fluorescence intensity. | No direct binding required, versatile. |

Photovoltaic Applications (e.g., Organic Solar Cells)

While specific research on this compound in photovoltaics is not widely documented, its molecular structure suggests potential utility in organic solar cells (OSCs). The performance of OSCs is heavily dependent on the electronic properties and morphology of the donor and acceptor materials in the active layer.

The chrysene core provides a rigid, planar aromatic system conducive to π-orbital overlap and efficient charge transport, which is a desirable characteristic for organic semiconductor materials. The introduction of a fluorine atom can profoundly influence the material's properties in several beneficial ways:

Molecular Packing: The introduction of fluorine can lead to more ordered molecular packing in the solid state through non-covalent interactions like F···H and F···π interactions. mdpi.com This improved crystallinity can enhance charge mobility within the active layer, leading to a higher short-circuit current (Jsc) and fill factor (FF).

Based on these principles, this compound could be investigated as a component in non-fullerene acceptors (NFAs) or as a building block for donor polymers. Its properties would be compared against established materials to determine its viability for improving power conversion efficiency (PCE).

Table 3: Predicted Electronic Properties and Potential Role of this compound in OSCs

| Property | Predicted Effect of Structure | Potential Role | Desired Outcome |

| HOMO/LUMO Levels | Lowered due to electron-withdrawing fluorine atom. mdpi.com | Non-Fullerene Acceptor (NFA) | Increased Open-Circuit Voltage (Voc). |

| Charge Mobility | Potentially enhanced by π-π stacking of the chrysene core. | Donor or Acceptor Material | Increased Short-Circuit Current (Jsc) and Fill Factor (FF). |

| Absorption Spectrum | Strong absorption in the UV-Vis range typical of PAHs. | Active Layer Component | Efficient light harvesting. |

| Solubility | Influenced by the methyl group, aiding in processability from solution. | Active Layer Component | Optimal film morphology. |

Development of Advanced Polymer and Coating Materials

The incorporation of this compound into polymers and coatings could yield materials with enhanced properties. It could serve either as a functional monomer to be polymerized or as an additive to impart specific characteristics to a host material.

As a monomer, it could be used to synthesize novel fluorinated polyarylenes. The resulting polymers would be expected to exhibit:

High Thermal Stability: The rigid aromatic chrysene backbone would contribute to a high glass transition temperature and excellent thermal resistance.

Chemical Resistance: The presence of fluorine atoms generally increases a polymer's resistance to chemical attack and oxidation. usm.edu

Specific Optoelectronic Properties: The polymer would retain the inherent fluorescence of the monomer unit, making it suitable for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor polymer.

As an additive in coatings, this compound could function as:

A UV Tracer: The compound exhibits a brilliant bluish-violet fluorescence under ultraviolet light, a characteristic of its parent compound, 5-methylchrysene. wikipedia.org This property makes it an ideal candidate for use as a security marker in anti-counterfeiting coatings or as a tracer for leak detection.

A Performance Enhancer: The fluorinated nature of the molecule could improve the hydrophobicity and durability of the coating's surface.

Structure-Performance Relationships in Functional Materials

The potential of this compound across these diverse applications is fundamentally governed by the relationship between its molecular structure and its macroscopic performance. Each component of the molecule plays a distinct and crucial role.

Chrysene Backbone: This four-ring polycyclic aromatic system is the source of the core electronic and photophysical properties. It provides a large, rigid π-conjugated system that is responsible for its ability to absorb and emit light (fluorescence) and to transport electrical charge.

Fluoro Group (at C3): The high electronegativity of the fluorine atom acts as a powerful electron-withdrawing group. This significantly perturbs the electronic structure of the chrysene core, lowering the HOMO and LUMO energy levels. mdpi.com This tuning is critical for photovoltaic applications. It also creates a specific dipole moment and potential for intermolecular interactions, influencing molecular packing and material morphology. usm.edu This electronic shift also subtly alters the fluorescence spectrum, which is the key to its selective detection.

Methyl Group (at C5): The methyl group is a weak electron-donating group that also provides steric bulk. Its primary influence is on the material's physical properties, such as solubility in organic solvents and the tendency for molecules to pack in the solid state. Improved solubility is crucial for the solution-based processing of materials for organic electronics and coatings.

This intricate interplay between the aromatic core and the functional substituents allows for the fine-tuning of material properties, making this compound a compelling candidate for the development of next-generation functional materials.

Table 4: Summary of Structure-Performance Relationships

| Structural Component | Key Property | Impact on Sensing Performance | Impact on Photovoltaic Performance | Impact on Polymer Performance |

| Chrysene Core | π-Conjugation, Rigidity | Provides intrinsic fluorescence. | Enables charge transport. | Confers thermal stability and rigidity. |

| Fluoro Group | Electron-Withdrawing | Shifts fluorescence spectrum for selectivity. | Lowers LUMO for higher Voc. mdpi.com | Enhances chemical resistance. usm.edu |

| Methyl Group | Steric Bulk, Electron-Donating | Influences binding affinity and solubility. | Improves solubility for film processing. | Modifies polymer solubility and packing. |

Analytical Methodologies for Research Applications of 3 Fluoro 5 Methylchrysene

Chromatographic Separation Techniques

Chromatography is the cornerstone of PAH analysis, providing the necessary separation of complex mixtures to isolate and quantify individual compounds. The choice of technique depends on the analytical objective, whether it is precise quantification, comprehensive mixture profiling, or rapid sample screening.